molecular formula C11H15NO3 B8524109 Ethyl 2-(2-methoxyphenylamino)acetate CAS No. 69825-50-9

Ethyl 2-(2-methoxyphenylamino)acetate

Cat. No.: B8524109
CAS No.: 69825-50-9
M. Wt: 209.24 g/mol
InChI Key: ZTMOEWCQFSDPFB-UHFFFAOYSA-N
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Description

Ethyl 2-(2-methoxyphenylamino)acetate is an organic compound characterized by an ethyl ester backbone functionalized with a 2-methoxyphenylamino group at the α-carbon. Its molecular formula is C₁₁H₁₅NO₃ (molecular weight: 209.24 g/mol). This compound serves as a key intermediate in synthetic organic chemistry, particularly in the preparation of heterocyclic systems like oxadiazoles and imidazoles . Its structural features—a methoxy-substituted aromatic ring linked via an amino group to an acetate ester—make it a versatile precursor for further functionalization.

Properties

CAS No.

69825-50-9

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

ethyl 2-(2-methoxyanilino)acetate

InChI

InChI=1S/C11H15NO3/c1-3-15-11(13)8-12-9-6-4-5-7-10(9)14-2/h4-7,12H,3,8H2,1-2H3

InChI Key

ZTMOEWCQFSDPFB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC1=CC=CC=C1OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares ethyl 2-(2-methoxyphenylamino)acetate with five structurally related compounds, highlighting differences in substituents, molecular weight, and applications:

Compound Name Key Structural Features Molecular Formula Molecular Weight (g/mol) Applications/Reactivity Reference
This compound 2-Methoxyphenylamino, ethyl ester C₁₁H₁₅NO₃ 209.24 Heterocyclic synthesis intermediate
Ethyl 2-phenylacetoacetate β-Keto ester, phenyl group C₁₂H₁₄O₃ 206.24 Analytical standard, ketone precursor
Ethyl 2-(diethylamino)-2-phenylacetate Diethylamino, phenyl groups C₁₄H₂₁NO₂ 235.32 Pharmaceutical candidate (solubility enhancer)
Ethyl 2-bromo-2-(2-methoxyphenyl)acetate Bromo, 2-methoxyphenyl groups C₁₁H₁₃BrO₃ 285.13 Synthetic intermediate (nucleophilic substitution)
Ethyl 2-(2-acetylphenoxy)acetate Acetylphenoxy ether linkage C₁₂H₁₄O₄ 222.24 Ether-based synthesis routes
Key Observations:
  • Substituent Effects: The 2-methoxyphenylamino group in the target compound provides nucleophilicity due to the amino group, enabling condensation reactions (e.g., with carbonyl compounds to form heterocycles) . In contrast, the bromo substituent in ethyl 2-bromo-2-(2-methoxyphenyl)acetate facilitates nucleophilic substitution reactions, making it a precursor for further functionalization . The β-keto group in ethyl 2-phenylacetoacetate allows keto-enol tautomerism, enhancing its reactivity in Claisen or Knorr condensations, unlike the stable amino group in the target compound .
  • The acetylphenoxy ether in ethyl 2-(2-acetylphenoxy)acetate lacks the amino group’s nucleophilicity but offers stability under acidic conditions, favoring ether-cleavage reactions .

Stability and Handling

  • The target compound’s amino group may require protection during harsh reactions (e.g., strong acids), whereas the bromo analog (ethyl 2-bromo-2-(2-methoxyphenyl)acetate) is moisture-sensitive and typically stored under inert conditions .
  • Ethyl 2-phenylacetoacetate, as a β-keto ester, is prone to decomposition under prolonged heat and requires refrigeration for stability .

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